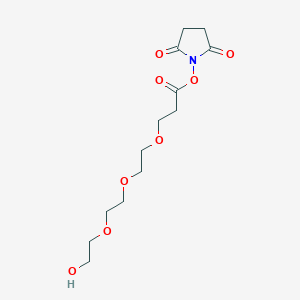
IITZ-01
Vue d'ensemble
Description
IITZ-01 est un nouvel inhibiteur de l'autophagie lysosomotropique puissant. Il a démontré une efficacité antitumorale significative en monothérapie, en particulier dans le cancer du sein triple négatif, à la fois in vitro et in vivo . L'autophagie est un processus cellulaire qui recycle les organites endommagés et les protéines à longue durée de vie en les livrant aux lysosomes pour dégradation. Dans les cellules cancéreuses, l'autophagie joue un rôle crucial dans la survie, la prolifération et la résistance au stress métabolique et chimiothérapeutique .
Mécanisme D'action
IITZ-01, also known as 4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine or N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is a potent autophagy inhibitor with single-agent anticancer activity .
Target of Action
The primary target of this compound is the autophagy pathway . It also targets the NLRP3 inflammasome .
Mode of Action
This compound acts as a potent autophagy inhibitor . It disrupts lysosomal functions, leading to the accumulation of autophagosomes and the inhibition of autophagosomal degradation . This compound also activates the NLRP3 inflammasome, which is dependent on mitochondrial damage and mROS accumulation .
Biochemical Pathways
This compound affects the autophagy pathway by inhibiting the degradation process within lysosomes . This results in the accumulation of autophagosomes within the cell . Additionally, this compound induces mitochondrial damage, leading to an increase in intracellular mROS, which can activate the NLRP3 inflammasome .
Pharmacokinetics
Its potent autophagy inhibition and cytotoxic action suggest that it may have favorable adme properties .
Result of Action
The action of this compound leads to the inhibition of autophagy and the activation of the NLRP3 inflammasome . This results in apoptosis through the mitochondria-mediated pathway . This compound has demonstrated potent antitumor action in vivo, particularly in triple-negative breast cancer .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the compound’s lysosomotropic properties allow it to disrupt lysosomal functions . Additionally, the activation of the NLRP3 inflammasome by this compound is dependent on mitochondrial damage and mROS accumulation , which can be influenced by the cellular environment.
Analyse Biochimique
Biochemical Properties
IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, this compound also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, this compound is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .
Temporal Effects in Laboratory Settings
Treatment with this compound results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy
Metabolic Pathways
Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.
Subcellular Localization
As a lysosomotropic molecule, this compound is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .
Méthodes De Préparation
La synthèse d'IITZ-01 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par le biais de diverses réactions chimiques telles que la substitution nucléophile, la cyclisation et les transformations de groupes fonctionnels. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse afin d'améliorer le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
IITZ-01 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de l'autophagie et ses effets sur les processus cellulaires.
Biologie : this compound est utilisé pour étudier le rôle de l'autophagie dans divers processus biologiques et maladies.
Mécanisme d'action
This compound exerce ses effets en s'accumulant spécifiquement dans les lysosomes, ce qui conduit à leur déacidification et à leur dysfonctionnement . Cela entraîne l'inhibition de la dégradation des autophagosomes, ce qui provoque une accumulation d'autophagosomes et finalement l'inhibition de l'autophagie . De plus, this compound déclenche l'apoptose par la voie mitochondriale en abolissant le potentiel de la membrane mitochondriale . Les cibles moléculaires et les voies impliquées comprennent les enzymes lysosomales et les protéines mitochondriales .
Applications De Recherche Scientifique
IITZ-01 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study autophagy inhibition and its effects on cellular processes.
Biology: this compound is used to investigate the role of autophagy in various biological processes and diseases.
Comparaison Avec Des Composés Similaires
IITZ-01 est comparé à d'autres inhibiteurs de l'autophagie tels que la chloroquine et IITZ-02. Alors que la chloroquine est un inhibiteur connu de l'autophagie, elle n'a pas atteint une inhibition complète de l'autophagie in vivo . This compound, quant à lui, a montré une inhibition de l'autophagie plus de 10 fois plus puissante et une action cytotoxique 12 à 20 fois meilleure que la chloroquine . IITZ-02 est un autre composé similaire, mais this compound a montré une efficacité anticancéreuse supérieure in vivo .
Composés similaires
- Chloroquine
- IITZ-02
Dans l'ensemble, this compound se distingue par sa puissante inhibition de l'autophagie et son activité anticancéreuse significative, ce qui en fait un candidat prometteur pour un développement préclinique plus approfondi en tant que potentiel thérapeutique anticancéreux .
Propriétés
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











